molecular formula C15H19N3OS B7637190 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide

2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B7637190
M. Wt: 289.4 g/mol
InChI Key: WZORINNFESOMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of a thiazole derivative with a butylamine and a phenyl isocyanate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is unique due to its thiazole ring structure combined with the butylamino and phenyl groups. This combination imparts specific chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-4-10-16-15-17-11(2)13(20-15)14(19)18-12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZORINNFESOMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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